molecular formula C14H16N2OS B8649320 1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol CAS No. 1312535-17-3

1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol

Cat. No.: B8649320
CAS No.: 1312535-17-3
M. Wt: 260.36 g/mol
InChI Key: YNCWBJWZZDANDN-UHFFFAOYSA-N
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Description

1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is a complex organic compound that features a cyclobutane ring, a thiazole ring, and an amino-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The amino-substituted phenyl group can be introduced through nucleophilic aromatic substitution reactions.

The cyclobutane ring can be formed via a [2+2] cycloaddition reaction, where two alkenes react under UV light to form the four-membered ring. The final step involves the coupling of the thiazole ring with the cyclobutane ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of high-throughput screening to identify the most efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazole ring can interact with metal ions, which can be crucial for its biological activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclopentan-1-ol: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

    1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclopropan-1-ol: Similar structure but with a cyclopropane ring.

Uniqueness

1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity.

Properties

CAS No.

1312535-17-3

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol

InChI

InChI=1S/C14H16N2OS/c1-9-5-10(7-11(15)6-9)12-8-16-13(18-12)14(17)3-2-4-14/h5-8,17H,2-4,15H2,1H3

InChI Key

YNCWBJWZZDANDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N)C2=CN=C(S2)C3(CCC3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 500 mL three-necked round bottom flask were added 2-methyl THF (720 mL) and an aqueous solution of sodium carbonate (2 M, 367 mL, 734 mmol). The solution was degassed for 30 min. The product of Step 1 (90 g, 367 mmol), Intermediate 1 (86 g, 367 mmol) and PdCl2(dppf) (8.05 g, 11 mmol) were added to the degassed solution under N2(g). The resulting mixture was stirred for 5 min at room temperature and was then heated to 80° C. After ca. 9 hours, the heating mantle was removed and the reaction was cooled to 30° C. The reaction mixture was filtered through a pad of SolkAFloc employing water (500 mL) and ethyl acetate (500 mL) to complete the transfer. The filtrate was then transferred to a separatory funnel, using an additional 500 mL ethyl acetate and 250 mL brine to complete the transfer. The layers were cut, the organic washed with a mixture of water and brine (500 mL and 250 mL, respectively), and then the aqueous was back extracted with ethyl acetate (400 mL). The organics were combined, dried over MgSO4 (100 g), filtered, and concentrated in vacuo to yield a brown crystalline solid. This material was recrystallized from hot ethyl acetate (250 mL at 60° C.), using hexanes as a counter-solvent (750 mL) to yield 1-[5-(3-amino-5-methylphenyl)-1,3-thiazol-2-yl]cyclobutanol (88 g, 338 mmol, 92%). MS APCI: [M+H]+ m/z 261.2. 1H NMR (500 MHz, DMSO-D6) δ 7.87 (s, 1H), 6.59 (s, 1H), 6.58 (s, 1H), 6.45 (s, 1H), 6.34 (s, 1H), 5.14 (s, 2H), 2.52-2.48 (m, 2H), 2.31 (q, J=9.3, 2H), 2.17 (s, 3H), 1.93-1.80 (m, 2H).
Quantity
367 mL
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
8.05 g
Type
catalyst
Reaction Step Two
[Compound]
Name
2-methyl THF
Quantity
720 mL
Type
solvent
Reaction Step Three

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